N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a benzo[b][1,4]dioxine moiety and a sulfonamide group.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
- The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists widely use pyrrolidine-based structures to develop compounds for treating human diseases . The sp3-hybridization of the pyrrolidine ring allows efficient exploration of pharmacophore space, contributing to drug design.
- Some pyrrolidin-2-one derivatives, which share structural features with our compound, display antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.
- Researchers have investigated the degradation of antibacterial 1-octylpyrrolidin-2-one (a related compound) by microbial isolates. Understanding degradation pathways and kinetics is essential for environmental and pharmaceutical applications .
- Enzymes from Tsukamurella sp. E105 have been employed as biocatalysts for the synthesis of chiral pyrrolidin-2-one derivatives. These enzymes enable highly enantioselective transformations, which are valuable in pharmaceutical synthesis .
- Researchers have synthesized new [N′-alkyl(hetaryl)idene]-4-(het)aryl-2-oxopyrrolidin-1-ylacetohydrazides using related compounds. These derivatives serve as building blocks for diverse chemical transformations .
Drug Discovery and Medicinal Chemistry
Antioxidant Activity
Biodegradation Studies
Biocatalysis and Enantioselective Synthesis
Synthetic Chemistry
Mechanism of Action
Target of Action
The primary target of this compound is the colchicine-binding site on microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
This compound acts as an antimicrotubule agent . It interacts with its target by docking to the colchicine-binding site on microtubules . This interaction leads to the depolymerization of microtubules , disrupting their structure and function .
Biochemical Pathways
The disruption of microtubule structure and function affects several biochemical pathways. Most notably, it blocks cell cycle progression in the G2/M phase . This blockage prevents cells from undergoing mitosis, thereby inhibiting cell proliferation.
Pharmacokinetics
The pyrrolidine ring, a common feature in these compounds, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This feature, along with the non-planarity of the ring, contributes to the compound’s bioavailability .
Result of Action
The compound’s action results in antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . This means that the compound is effective in inhibiting the growth of these cancer cells.
properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18-2-1-9-20(18)14-5-3-13(4-6-14)19-26(22,23)15-7-8-16-17(12-15)25-11-10-24-16/h3-8,12,19H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAWKNDWSYNKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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